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Compound of Interest

Compound Name:
4,5-Dichlorothiophene-2-

carboxylic acid

Cat. No.: B154882 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

three-dimensional arrangement of molecules is paramount. X-ray crystallography provides

unparalleled insight into the solid-state conformation and intermolecular interactions that

govern the physical and biological properties of a compound. This guide offers a comparative

analysis of the crystallographic data for thiophene-2-carboxylic acid and its chlorinated

derivative, 5-chlorothiophene-2-carboxylic acid, providing a framework for understanding the

structural impact of halogen substitution. While crystallographic data for 4,5-
Dichlorothiophene-2-carboxylic acid is not readily available in public databases, the analysis

of these parent and mono-chlorinated analogs offers valuable structural insights.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for thiophene-2-carboxylic

acid and 5-chlorothiophene-2-carboxylic acid, facilitating a direct comparison of their solid-state

structures.
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Parameter
Thiophene-2-carboxylic
acid[1]

5-Chlorothiophene-2-
carboxylic acid

Chemical Formula C₅H₄O₂S C₅H₃ClO₂S

Molecular Weight 128.14 g/mol 162.59 g/mol

Crystal System Monoclinic Orthorhombic

Space Group P2₁/c Pcab

Unit Cell Dimensions
a = 5.67 Å, b = 5.03 Å, c =

19.57 Å

a = 12.162 Å, b = 14.998 Å, c

= 7.234 Å

β = 98.2° α = β = γ = 90°

Unit Cell Volume 546.6 Å³ 1318.5 Å³

Molecules per Unit Cell (Z) 4 8

Calculated Density 1.557 g/cm³ 1.636 g/cm³

Note: Detailed crystallographic data for 5-Chlorothiophene-2-carboxylic acid beyond what is

presented in public databases was not available in the searched resources. The provided data

is based on available information.

Experimental Protocols
The determination of a crystal structure through X-ray diffraction is a multi-step process

requiring meticulous execution. Below is a generalized protocol applicable to small organic

molecules like thiophene carboxylic acid derivatives.

Crystal Growth and Selection
High-quality single crystals are essential for successful X-ray diffraction analysis.[2] Common

methods for crystal growth include:

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly,

leading to the formation of crystals.
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Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant

solvent. The slow diffusion of the precipitant vapor into the solution induces crystallization.

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the

solubility to decrease and crystals to form.

Once grown, a suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a

microscope and mounted on a goniometer head.[2]

Data Collection
The mounted crystal is placed in an X-ray diffractometer and cooled, often to 100-120 K, to

minimize thermal vibrations of the atoms.[2] A monochromatic X-ray beam is directed at the

crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2]

Data Processing and Structure Solution
The collected diffraction images are processed to determine the intensities and positions of the

diffraction spots. These data are then corrected for various experimental factors to yield a set of

structure factors. The phase information, which is lost during the experiment, is then

determined using computational methods such as direct methods.

Structure Refinement
An initial atomic model is built based on the electron density map derived from the structure

factors and phases. This model is then refined using least-squares methods to improve the

agreement between the observed diffraction data and the data calculated from the model.[2]

This iterative process adjusts atomic positions and thermal parameters until the best possible fit

is achieved.

Validation and Analysis
The final refined structure is validated to ensure its chemical and crystallographic reasonability.

The resulting model provides precise information on bond lengths, bond angles, and

intermolecular interactions.

Visualization of the Crystallographic Workflow
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The following diagram illustrates the general workflow for determining the crystal structure of a

small organic molecule using X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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